Cas no 1338097-15-6 (7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- SB14775
- 7-Bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline
- 1338097-15-6
- EN300-8308829
- D79097
- MFCD27987662
- AS-79031
- SY322099
- SCHEMBL12280375
-
- MDL: MFCD27987662
- インチ: 1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3
- InChIKey: QVQBKQDGJKUEDP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)CNC(C)(C)C2
計算された属性
- せいみつぶんしりょう: 239.03096g/mol
- どういたいしつりょう: 239.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 2.6
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM425173-5g |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 95%+ | 5g |
$2986 | 2024-08-02 | |
eNovation Chemicals LLC | Y1224149-5g |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 95% | 5g |
$1755 | 2024-06-03 | |
eNovation Chemicals LLC | D684089-1G |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 97% | 1g |
$520 | 2024-07-21 | |
eNovation Chemicals LLC | D684089-5G |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 97% | 5g |
$1560 | 2024-07-21 | |
Chemenu | CM425173-10g |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 95%+ | 10g |
$*** | 2023-03-30 | |
abcr | AB556178-1 g |
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline; . |
1338097-15-6 | 1g |
€966.10 | 2023-06-14 | ||
Enamine | EN300-8308829-0.25g |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 95% | 0.25g |
$479.0 | 2024-05-21 | |
Enamine | EN300-8308829-1.0g |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 95% | 1.0g |
$521.0 | 2024-05-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1894-250MG |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 97% | 250MG |
¥ 1,683.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1894-10G |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1338097-15-6 | 97% | 10g |
¥ 17,160.00 | 2023-03-31 |
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Introduction to 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1338097-15-6)
7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, identified by the CAS number 1338097-15-6, is a structurally significant compound belonging to the tetrahydroisoquinoline class. This heterocyclic amine has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile pharmacological properties and potential applications in drug discovery. The presence of a bromine substituent at the 7-position and two methyl groups at the 3-position introduces unique electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.
The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, widely recognized for its role in various biological processes and therapeutic interventions. Compounds derived from this scaffold have been implicated in a range of pharmacological activities, including dopaminergic, serotonergic, and cholinergic effects. The bromine atom in 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline serves as a key functional handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological profiles. This compound’s significance is further underscored by its utility as an intermediate in the development of potential therapeutic agents targeting neurological and cardiovascular disorders.
Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline as a hit compound in virtual screening campaigns. Its structural features align well with binding pockets of target enzymes and receptors, suggesting its potential as a lead for drug development. For instance, studies have demonstrated its interaction with monoamine transporters and kinases, which are critical in modulating neurotransmitter systems. The dimethyl substitution at the 3-position enhances lipophilicity, improving membrane permeability—a desirable trait for oral bioavailability.
In the realm of medicinal biology, 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has been explored for its potential role in modulating dopaminergic pathways. Dysregulation of dopamine signaling is implicated in conditions such as Parkinson’s disease and schizophrenia. Preclinical studies have indicated that derivatives of this compound exhibit neuroprotective and antipsychotic-like effects. The bromine atom facilitates further derivatization to enhance selectivity and reduce off-target effects. This makes 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline a promising candidate for further investigation in translational research.
The synthesis of 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic transformations starting from readily available precursors. Key steps include cyclization reactions to form the tetrahydroisoquinoline core followed by functional group manipulations to introduce the bromine and methyl substituents. Advances in synthetic methodologies have improved yields and purity levels, making large-scale production feasible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromine atom efficiently while maintaining regioselectivity.
From a computational biology perspective, molecular docking studies have revealed that 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline interacts with proteins involved in cell signaling pathways relevant to inflammation and neuroprotection. These interactions suggest potential applications in treating chronic inflammatory diseases and neurodegenerative conditions. The compound’s ability to modulate multiple targets makes it an attractive candidate for polypharmacological approaches—a strategy gaining traction in modern drug discovery due to its ability to address complex pathologies more effectively than single-target agents.
The pharmacokinetic profile of 7-bromo-3-methyltetrahydroisoquinoline derivatives, including those derived from 1338097-15-6, has been scrutinized using advanced modeling techniques. These studies aim to optimize absorption distribution metabolism excretion (ADME) properties for clinical translation. The presence of lipophilic substituents enhances passive diffusion across biological membranes but also necessitates careful balance to avoid excessive toxicity or metabolic clearance. Future research will focus on fine-tuning these properties through structural modifications while maintaining biological activity.
In conclusion,7-bromo-1-methyltetrahydropyrido[4',5':4,5]-indole (a related scaffold) has been extensively studied for its pharmacological promise, underscoring the broader significance of tetrahydroisoquinoline derivatives like 1338097-15-6. Ongoing investigations into their mechanisms of action continue to uncover novel therapeutic opportunities across multiple disease domains. As our understanding of structure-function relationships evolves, this class of compounds will remain at forefront of drug discovery efforts aimed at addressing unmet medical needs through innovative chemical biology approaches.
1338097-15-6 (7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 2244495-84-7(Not Yet Assigned)
- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)
- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)
- 2241131-02-0(1-{2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethyl}piperidine)
- 1082844-32-3(1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)
- 2764010-42-4(1-(oxan-4-yl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid)
- 2229294-63-5(1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one)
- 1448664-46-7(Enfortumab)
- 333430-83-4(2-(difluoromethoxy)benzohydrazide)
- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)
